(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Overview
Description
(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a useful research compound. Its molecular formula is C13H16N4O and its molecular weight is 244.29 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one is 244.13241115 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Pyrazole derivatives, such as 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one, have been extensively studied for their synthesis and structural properties. A significant focus has been on the development of novel pyrazole compounds through various synthetic pathways, including the synthesis of 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives. These compounds have been characterized using techniques such as IR, NMR, HRMS, and X-ray crystal diffraction, providing insights into their molecular structures and potential functionalities (Zheng et al., 2010).
Biological Evaluation and Potential Applications
Preliminary biological evaluations have shown that certain pyrazole derivatives can exhibit significant biological activities, such as suppressing lung cancer cell growth through cell cycle arrest and autophagy. This highlights the potential of pyrazole compounds in therapeutic applications and underscores the importance of further research into their biological properties and mechanisms of action (Zheng et al., 2010).
Molecular Geometry and Electronic Structure
Studies on the molecular geometry and electronic structure of pyrazole derivatives, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, have been conducted using techniques like single-crystal X-ray diffraction and density functional theory (DFT). These studies provide valuable information on the electronic properties and molecular orientations of pyrazole compounds, which are crucial for understanding their reactivity and potential applications in various fields (Viveka et al., 2016).
Supramolecular Structures and Hydrogen Bonding
The formation of supramolecular structures in pyrazole derivatives through hydrogen bonding has been observed in compounds like ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate. These structures, ranging from one-dimensional chains to three-dimensional frameworks, are stabilized by various types of hydrogen bonds, including N-H...O and N-H...N interactions. This aspect of pyrazole chemistry is particularly interesting for the development of advanced materials and molecular assemblies (Portilla et al., 2007).
Chemical Shifts and NMR Spectroscopy
Research on the ^13C NMR chemical shifts of N-unsubstituted and N-methyl-pyrazole derivatives has contributed to a deeper understanding of the electronic environment of pyrazole rings. This information is invaluable for the structural characterization of pyrazole compounds and their derivatives, facilitating the identification of new compounds and the exploration of their potential applications (Cabildo et al., 1984).
Properties
IUPAC Name |
(E)-3-(1-ethyl-5-methylpyrazol-4-yl)-1-(1-methylpyrazol-4-yl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-4-17-10(2)11(7-15-17)5-6-13(18)12-8-14-16(3)9-12/h5-9H,4H2,1-3H3/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVADHLQEWZNIK-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=CC(=O)C2=CN(N=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/C(=O)C2=CN(N=C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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